molecular formula C12H9ClN2O2 B11806524 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile

2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile

Cat. No.: B11806524
M. Wt: 248.66 g/mol
InChI Key: VOMVUZWDTCULEX-UHFFFAOYSA-N
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Description

2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline derivatives.

    Methoxylation: The methoxy group at the 8-position is introduced using methanol in the presence of a base like sodium methoxide.

    Oxidation: The oxidation of the quinoline ring to form the 4-oxo group can be carried out using oxidizing agents like potassium permanganate.

    Acetonitrile Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 4-Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline: The parent compound of the quinoline family.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

Uniqueness

2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-(5-chloro-8-methoxy-4-oxoquinolin-1-yl)acetonitrile

InChI

InChI=1S/C12H9ClN2O2/c1-17-10-3-2-8(13)11-9(16)4-6-15(7-5-14)12(10)11/h2-4,6H,7H2,1H3

InChI Key

VOMVUZWDTCULEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2CC#N

Origin of Product

United States

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